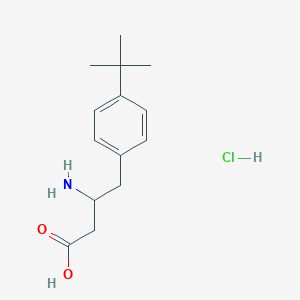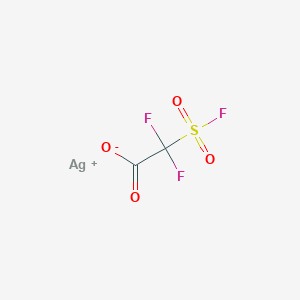
(S,R,S)-AHPC-PEG3-NH2 hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S,R,S)-AHPC-PEG3-NH2 hydrochloride is a compound used primarily in the field of targeted protein degradation. It is a conjugate that contains a von Hippel-Lindau (VHL)-recruiting ligand and a PEGylated crosslinker with a pendant amine for reactivity with a carboxyl group on the target ligand . This compound is a building block for the synthesis of molecules used in PROTAC (proteolysis-targeting chimeras) technology, which is a novel approach for degrading specific proteins within cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S,R,S)-AHPC-PEG3-NH2 hydrochloride involves multiple steps, starting with the preparation of the VHL ligand, followed by the attachment of the PEG3 linker and the amine group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the correct stereochemistry and purity of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves the use of automated synthesis platforms and high-throughput screening to optimize the yield and purity of the compound . The process is designed to be scalable and reproducible to meet the demands of research and development in the pharmaceutical industry.
Análisis De Reacciones Químicas
Types of Reactions
(S,R,S)-AHPC-PEG3-NH2 hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amine group can react with carboxyl groups to form amide bonds.
Click Chemistry: The compound can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, which are widely used for bioconjugation.
Common Reagents and Conditions
Substitution Reactions: Common reagents include carboxylic acids and coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).
Click Chemistry: Reagents include azides, alkynes, copper sulfate, and sodium ascorbate.
Major Products
The major products formed from these reactions are typically amide-linked conjugates or triazole-linked bioconjugates, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
(S,R,S)-AHPC-PEG3-NH2 hydrochloride has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of (S,R,S)-AHPC-PEG3-NH2 hydrochloride involves the recruitment of the von Hippel-Lindau (VHL) protein, which is part of the E3 ubiquitin ligase complex . This complex tags the target protein for degradation by the proteasome, a cellular machinery responsible for degrading unwanted or misfolded proteins . The PEG3 linker and amine group facilitate the binding of the compound to the target protein, ensuring specificity and efficiency in the degradation process .
Comparación Con Compuestos Similares
Similar Compounds
- (S,R,S)-AHPC-PEG1-NH2 hydrochloride
- (S,R,S)-AHPC-PEG2-NH2 hydrochloride
- (S,R,S)-AHPC-PEG4-NH2 hydrochloride
- (S,R,S)-AHPC-piperazine-pyridine-alkyne-NH2 hydrochloride
Uniqueness
(S,R,S)-AHPC-PEG3-NH2 hydrochloride is unique due to its specific PEG3 linker length, which provides an optimal balance between solubility and reactivity . This makes it particularly effective in forming stable and efficient PROTAC molecules for targeted protein degradation . The presence of the amine group also allows for versatile conjugation with various target ligands, enhancing its applicability in different research and therapeutic contexts .
Propiedades
Fórmula molecular |
C30H46ClN5O7S |
|---|---|
Peso molecular |
656.2 g/mol |
Nombre IUPAC |
1-[2-[[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C30H45N5O7S.ClH/c1-20-26(43-19-33-20)22-7-5-21(6-8-22)16-32-28(38)24-15-23(36)17-35(24)29(39)27(30(2,3)4)34-25(37)18-42-14-13-41-12-11-40-10-9-31;/h5-8,19,23-24,27,36H,9-18,31H2,1-4H3,(H,32,38)(H,34,37);1H |
Clave InChI |
ZOYHUTRHKHRRPK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCN)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-fluorophenyl)-2-[(2Z)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B15155358.png)
![3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-1H-pyrazole-5-carboxylic acid](/img/structure/B15155363.png)

![hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-6-ylmethanol](/img/structure/B15155370.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)-N-methylglycinamide](/img/structure/B15155371.png)
![[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(2-ethoxyphenyl)piperazin-1-yl]methanone](/img/structure/B15155373.png)
![N-(2-ethoxyphenyl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide](/img/structure/B15155378.png)

![N-cycloheptyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B15155403.png)
![3-({[(4-ethyl-5-{2-methyl-1-[(phenylcarbonyl)amino]propyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoic acid](/img/structure/B15155404.png)
![1-[(4-Nitrophenyl)methyl]-4-(3-phenylpropyl)piperazine](/img/structure/B15155412.png)
![Propan-2-yl 6-[(4-methoxyphenyl)carbamoyl]cyclohex-3-ene-1-carboxylate](/img/structure/B15155421.png)
![Benzyl 2-amino-6-{[(benzyloxy)carbonyl]amino}hexanoate; para-toluene sulfonate](/img/structure/B15155437.png)
![1-(2-Aminocyclohexyl)-3-[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B15155448.png)
